![molecular formula C18H17ClN4O B2495242 N-[2-(4-chlorophenyl)ethyl]-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 951611-41-9](/img/structure/B2495242.png)

N-[2-(4-chlorophenyl)ethyl]-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

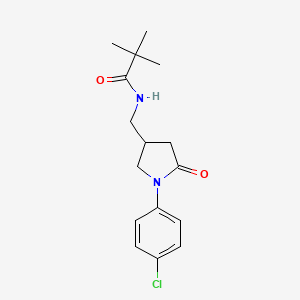

The synthesis of triazole derivatives often involves multistep reactions starting from simple precursors. For example, a related compound, "N-(2-Aminoethyl)-1-(4-chlorophenyl)-5-methyl-1,2,3-triazole-4-carboxamide," was synthesized through a five-step process beginning with 4-chlorobenzenamine. Optimal reaction conditions were identified, leading to a significant yield of 88%, with the product characterized by 1H NMR and mass spectrometry (Kan, 2015).

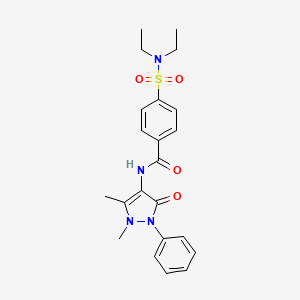

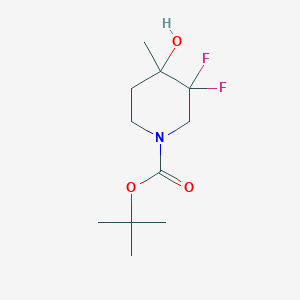

Molecular Structure Analysis

The molecular structure of triazole derivatives is crucial for understanding their chemical behavior and biological activity. X-ray diffraction techniques have been employed to determine the structures of similar compounds, revealing intricate details about their molecular geometry, including hydrogen bonding patterns and ring conformations (Şahin et al., 2014).

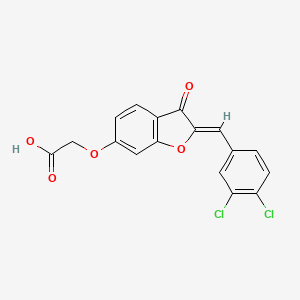

Chemical Reactions and Properties

Triazole compounds participate in various chemical reactions, reflecting their versatile chemical properties. Their reactivity can be attributed to the triazole ring, which can act as a scaffold for further functionalization. This versatility is demonstrated in the synthesis of complex molecules, such as ethyl 5-(4-chlorophenyl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate, showcasing the potential for creating a wide array of derivatives with diverse chemical properties (Achutha et al., 2017).

Physical Properties Analysis

The physical properties of triazole derivatives, such as solubility, melting point, and crystal structure, are directly influenced by their molecular structure. For instance, the crystal and molecular structure analysis of related compounds provides insights into their stability and solubility, which are critical for their application in various domains (Dolzhenko et al., 2010).

Chemical Properties Analysis

The chemical properties of triazole derivatives, such as acidity, basicity, and reactivity towards different reagents, are fundamental for their chemical behavior and potential applications. These properties are often explored through synthetic pathways that highlight the triazole ring's role as a versatile building block for constructing complex molecules with desired chemical functionalities (Lin & Liu, 1984).

Aplicaciones Científicas De Investigación

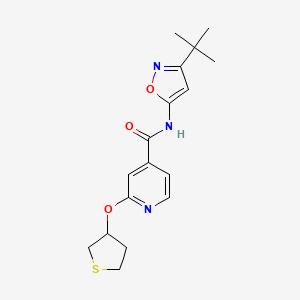

Synthesis and Characterization

- The synthesis of similar triazole derivatives involves multiple steps starting from basic aromatic amines, showcasing the compound's complex structure and the intricate methods required for its preparation. These compounds are characterized by spectroscopic techniques such as 1H NMR and mass spectrometry to confirm their structure and purity (Kan, 2015).

Antimicrobial Activities

- New triazole derivatives have been synthesized and evaluated for their antimicrobial activities. The research indicates that certain triazole compounds exhibit good to moderate activities against various microorganisms, suggesting potential applications in developing new antimicrobial agents (Bektaş et al., 2007).

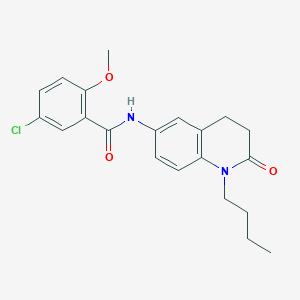

Corrosion Inhibition

- The compound Ethyl 1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate has been studied for its corrosion inhibition efficiency on aluminum alloys in acidic environments. The findings suggest that this class of compounds could serve as effective corrosion inhibitors, with their efficiency increasing with concentration and temperature (Raviprabha & Bhat, 2021).

Direcciones Futuras

The future directions for research on “N-[2-(4-chlorophenyl)ethyl]-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide” and related compounds could involve further exploration of their synthesis, properties, and potential biological activities . This could include studies on their mechanisms of action, potential therapeutic applications, and safety profiles.

Propiedades

IUPAC Name |

N-[2-(4-chlorophenyl)ethyl]-1-(4-methylphenyl)triazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17ClN4O/c1-13-2-8-16(9-3-13)23-12-17(21-22-23)18(24)20-11-10-14-4-6-15(19)7-5-14/h2-9,12H,10-11H2,1H3,(H,20,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNUHCMLXDPWCAF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C=C(N=N2)C(=O)NCCC3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17ClN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-(4-chlorophenyl)ethyl]-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2Z,4E)-4-[(dimethylamino)methylidene]pent-2-enedinitrile](/img/structure/B2495159.png)

![4-[7-(4-fluorophenyl)-5H-pyrrolo[2,3-b]pyrazin-6-yl]pyridine](/img/structure/B2495160.png)

![2-ethoxy-1H-benzo[d]imidazole](/img/structure/B2495161.png)

![3-((2-(4-ethoxy-3-methoxyphenyl)-5-methyloxazol-4-yl)methyl)benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2495162.png)

![(E)-4-((2,6-dimethylmorpholino)sulfonyl)-N-(3-ethyl-6-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2495166.png)

![N-(4-(benzo[d]thiazol-2-yl)phenyl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2495171.png)

![tert-butyl N-[(3S,6S)-6-(hydroxymethyl)oxan-3-yl]carbamate](/img/structure/B2495173.png)

![4-[4-(3,4-Dichlorobenzyl)piperazin-1-yl]-6-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B2495177.png)